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‘ Compound of Interest

Compound Name: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid, with the chemical formula C10H14BNO4S2 and a molecular weight of 287.2 g/mol , is a compount
spectroscopic data for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid and outlines the experimental protocols for their acquisition and interpreta

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before delving into its spectroscopic characterization.

Property

IUPAC Name

CAS Number

Molecular Formula

Molecular Weight

SMILES

digraph "Molecular Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Nodes for atoms

B [label="B", pos="0,0!"];

01 [label="0", pos="-0.8,-0.8!"1;
H1 [label="H", pos="-1.4,-1.4!"];
02 [label="0", pos="0.8,-0.8!"1;
H2 [label="H", pos="1.4,-1.4!"1;
C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.2,2.2!"1;

H C2 [label="H", pos="-1.8,2.8!"];
C3 [label="C", pos="-1.2,3.7!"1;

H C3 [label="H", pos="-1.8,4.3!"];
C4 [label="C", po0s="0,4.4!"];

C5 [label="C", pos="1.2,3.7!"1;

H C5 [label="H", pos="1.8,4.3!"];
C6 [label="C", pos="1.2,2.2!"1;
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H C6 [label="H", pos="1.8,2.8!"];

S1 [label="S", pos="0,6!"1;

03 [label="0", pos="-1,6.8!"];

04 [label="0", pos="1,6.8!"];

N [label="N", pos="0,7.5!"1;

C7 [label="C", pos="-1.2,8.2!"];

H C7 1 [label="H", pos="-1.5,8.8!"];
H C7 2 [label="H", pos="-1.8,7.8!"];
C8 [label="C", pos="-1.2,9.7!"1;

H C8 1 [label="H", pos="-1.5,10.3!"];
H C8 2 [label="H", pos="-1.8,9.3!"];
S2 [label="S", pos="0,10.4!"];

C9 [label="C", pos="1.2,9.7!"1;

H C9 1 [label="H", pos="1.5,10.3!"];
H C9 2 [label="H", pos="1.8,9.3!"];
C10 [label="C", pos="1.2,8.2!"];

H C10 1 [label="H", pos="1.5,8.8!"];
H C10 2 [label="H", pos="1.8,7.8!"];

// Edges for bonds

B -- 01;
01 -- HI1;
B -- 02;
02 -- H2;
B -- C1;
Cl -- C2;
c2 -- C3;
c3 -- C4;
C4 -- C5;
c5 -- C6;
c6 -- C1;
C2 -- H C2;
C3 -- H C3;
C5 -- H C5;
C6 -- H Co6;
C4 -- S1;

S1 -- 03 [label=""];
S1 -- 04 [label=""1;

S1 -- N;

N -- C7;

C7 -- C8;

C8 -- S2;

S2 -- (C9;

c9 -- Cl0;
Cl0 -- N;

C7 -- H (7 1;
C7 -- H C7 2;
C8 -- H(C81;
C8 -- H (C8 2;
C9 -- H(C91;
C9 -- H C9 2;

€10 -- H C10 1;
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€10 -- H C10 2;

}

### **'H NMR Spectroscopy**

Proton Nuclear Magnetic Resonance ('H NMR) spectroscopy is a powerful tool for elucidating the structure of o

#### **Predicted 'H NMR Spectrum**

The predicted *H NMR spectrum of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid in a solvent like DMSO-ds is

Chemical Shift (&, ppm) | Multiplicity | Integration | Assignment | Rationale |
R T - - I R

~8.20 | s (broad) | 2H | B(OH)2 | Boronic acid protons are acidic and often appear as a broad singlet. Thei
~7.95 | d | 2H | Ar-H (ortho to -B(OH)2) | Protons ortho to the electron-withdrawing boronic acid group are
~7.80 | d | 2H | Ar-H (ortho to -S02-) | Protons ortho to the strongly electron-withdrawing sulfonyl group
~3.20 | t | 4H | N-CHz | Protons adjacent to the nitrogen of the thiomorpholine ring. |

~2.80 | t | 4H | S-CH2 | Protons adjacent to the sulfur of the thiomorpholine ring. |

#### **Interpretation and Causality**

*

**Aromatic Region:** The phenyl ring exhibits an AA'BB' system due to the para-substitution. The protons
**Aliphatic Region:** The thiomorpholine ring protons are expected to appear as two triplets, assuming fr
**Boronic Acid Protons:** The signal for the hydroxyl protons of the boronic acid is typically broad and

#### **Experimental Protocol for H NMR**

**Sample Preparation:** Dissolve 5-10 mg of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid in approximate

**Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.

**Acquisition Parameters:**

*  Set the spectral width to cover the range of -2 to 12 ppm.

*  Use a 90° pulse angle.

*  Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

*  Acquire at least 16 scans for a good signal-to-noise ratio.

**Processing:** Apply a Fourier transform to the acquired free induction decay (FID) and phase correct th
" “dot

digraph "1H NMR Workflow" {

graph [rankdir="LR", splines=true]l;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

subgraph "cluster Aromatic" {
label="Aromatic Region";
bgcolor="#E8SFOFE";
"Ar-H ortho B" [label="~7.95 ppm (d, 2H)\nOrtho to -B(OH):2"];
"Ar-H ortho S" [label="~7.80 ppm (d, 2H)\nOrtho to -S02-"];

subgraph "cluster Aliphatic" {
label="Aliphatic Region";
bgcolor="#E6F4EA";
"N-CH2" [label="~3.20 ppm (t, 4H)\nN-CH2"];
"S-CH2" [label="~2.80 ppm (t, 4H)\nS-CH2"1;
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subgraph "cluster Labile" {
label="Labile Protons";
bgcolor="#FEF7EQ";
"B(0H)2" [label="~8.20 ppm (br s, 2H)\nB(OH)2"];

"Molecule" [label="(4-(Thiomorpholinosulfonyl)phenyl)boronic acid", shape=ellipse, fillcolor="#FFFFFF"];
"Molecule" -> {"Ar-H ortho B", "Ar-H ortho S", "N-CH2", "S-CH2", "B(OH)2"};
P

**Caption:** Predicted H NMR assignments.

### **13C NMR Spectroscopy**

Carbon-13 NMR provides information on the carbon framework of a molecule.
#### **Predicted '3C NMR Spectrum**

Chemical Shift (&, ppm) | Assignment | Rationale |

e B I |

~145 | Ar-C (para to -B(OH)2) | Quaternary carbon attached to the sulfonyl group, deshielded. |

~135 | Ar-C (ortho to -B(OH)2) | Aromatic carbons adjacent to the boronic acid group. |

~128 | Ar-C (ortho to -S0:2-) | Aromatic carbons adjacent to the sulfonyl group. |

~130 | Ar-C (ipso to -B(OH):2) | The chemical shift of the carbon bearing the boronic acid is often broad du
~48 | N-CHz2 | Carbon adjacent to nitrogen in the thiomorpholine ring. |

~28 | S-CH2 | Carbon adjacent to sulfur in the thiomorpholine ring. |

#### **Experimental Protocol for '3C NMR**

1. **Sample Preparation:** Use the same sample prepared for *H NMR.

**Instrumentation:** A 100 MHz or higher '3C frequency NMR spectrometer.
3. **Acquisition Parameters:**

* Use a proton-decoupled pulse sequence.

*  Set the spectral width to cover 0 to 200 ppm.

* A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are ty
4. **Processing:** Process the data similarly to the 'H NMR spectrum, referencing to the DMSO-des solvent pea

### **Mass Spectrometry**

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the de

#### **Predicted Mass Spectrum (ESI+)**

* **Expected [M+H]*:** 288.0528
*  k*fExpected [M+Na]+*:** 310.0347

#### **Fragmentation Analysis**
The molecule is expected to fragment at several key points under collision-induced dissociation (CID) in MS/M
“dot
digraph "Fragmentation Pathway" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];

edge [fontname="Arial", fontsize=10];

"M+H" [label="[M+H]*+*\nm/z 288.0528"];
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"Fragl" [label="Loss of H20\nm/z 270.0422"];

"Frag2" [label="Loss of B(OH)s\nm/z 226.0464"];

"Frag3" [label="Loss of thiomorpholine\nm/z 184.9961"];
"Frag4" [label="Phenylsulfonyl cation\nm/z 141.0012"];

"M+H" -> "Fragl" [label="- H20"];

"M+H" -> "Frag2" [label="- B(OH)s"];
"M+H" -> "Frag3" [label="- CsHoNS"];
"Frag3" -> "Frag4" [label="- S02"];

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol for HRMS (ESI-QTOF)

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 ug/mL) in a suitable solvent like me

Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ioni:

Acquisition Parameters (Positive Ion Mode):

Set the capillary voltage to 3.5 kV.

Set the sampling cone voltage to 30 V.
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Use a source temperature of 120°C and a desolvation temperature of 350°C.
[7] *  Acquire data over an m/z range of 50-500.

Use a lock mass for internal calibration to ensure high mass accuracy.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational

Predicted Characteristic IR Absorptions

Wavenumber (cm-1)

3400-3200 (broad)

3100-3000

2950-2850

~1600, ~1475

~1350

~1340 (asymmetric)

~1160 (symmetric)

~915

Experimental Protocol for FT-IR (ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuate

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm-*.

Co-add at least 32 scans to obtain a high-quality spectrum.

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Ident

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to identi
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Predicted UV-Vis Absorption

The primary chromophore in (4-(Thiomorpholinosulfonyl)phenyl)boronic acid is the substituted benzene ring. Th

A _max: Expected to be in the range of 230-270 nm in a solvent like methanol or ethanol. The exact position

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ¢

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition Parameters:

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

Scan the wavelength range from 200 to 400 nm.
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Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of m:

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of (4-(Thiomorphol.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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